molecular formula C8H8O3S B13545405 Methyl 2-hydroxy-5-sulfanylbenzoate

Methyl 2-hydroxy-5-sulfanylbenzoate

Cat. No.: B13545405
M. Wt: 184.21 g/mol
InChI Key: UKYVXUVVBGFADJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-sulfanylbenzoate is a benzoic acid derivative featuring a hydroxyl (-OH) group at the 2-position, a sulfanyl (-SH) group at the 5-position, and a methyl ester (-COOCH₃) at the carboxyl position. While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs—varying in substituent type and position—offer insights into its behavior.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

methyl 2-hydroxy-5-sulfanylbenzoate

InChI

InChI=1S/C8H8O3S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,9,12H,1H3

InChI Key

UKYVXUVVBGFADJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-sulfanylbenzoate can be synthesized through the esterification of 2-hydroxy-5-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-hydroxy-5-sulfanylbenzoate can undergo oxidation reactions, where the sulfanyl group is converted to a sulfonyl group.

    Reduction: The compound can be reduced to form methyl 2-hydroxy-5-mercaptobenzoate.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed:

    Oxidation: Methyl 2-hydroxy-5-sulfonylbenzoate.

    Reduction: Methyl 2-hydroxy-5-mercaptobenzoate.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

Chemistry: Methyl 2-hydroxy-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of sulfanyl and hydroxyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes and polymers. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-sulfanylbenzoate involves its interaction with specific molecular targets. The hydroxyl and sulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoate ring significantly alter physical and chemical properties. Key analogs include:

Compound Name Substituents (Position) Functional Groups Key Properties (Inferred)
Methyl 2-hydroxy-5-sulfanylbenzoate 2-OH, 5-SH, COOCH₃ Hydroxyl, Thiol, Ester High nucleophilicity (SH), moderate acidity (OH)
Methyl salicylate 2-OH, COOCH₃ Hydroxyl, Ester Volatile (used in GC standards), lower solubility in polar solvents
Methyl 2-chloro-5-sulfamoylbenzoate 2-Cl, 5-SO₂NH₂, COOCH₃ Chloro, Sulfonamide, Ester Electrophilic (Cl), stable sulfonamide group
Methyl 2-methoxy-5-aminosulfonylbenzoate 2-OCH₃, 5-SO₂NH₂, COOCH₃ Methoxy, Sulfonamide, Ester Electron-donating (OCH₃), low reactivity (SO₂NH₂)
Metsulfuron methyl ester 2-SO₂NH-triazine, COOCH₃ Sulfonylurea, Ester Herbicidal activity, high stability

Notes:

  • Sulfanyl (-SH) vs. Sulfonyl (-SO₂-) : The thiol group in the target compound enhances nucleophilicity and redox activity, whereas sulfonamide/sulfonyl groups (e.g., in ) improve stability and are common in agrochemicals .
  • Hydroxyl (-OH) vs. Methoxy (-OCH₃) : The hydroxyl group increases acidity (pKa ~10) compared to methoxy’s electron-donating effect, which lowers reactivity .
  • Chloro Substituents : Chlorine at position 2 (e.g., ) introduces steric hindrance and electrophilicity, favoring substitution reactions.

Key Research Findings

Electronic Effects :

  • Electron-withdrawing groups (e.g., -Cl, -SO₂-) reduce electron density on the aromatic ring, decreasing electrophilic substitution rates .
  • The -SH group’s electron-donating nature increases ring activation, contrasting with sulfonyl groups’ deactivation .

Solubility Trends: Polar groups (-OH, -SO₂NH₂) improve aqueous solubility, while non-polar esters (COOCH₃) enhance lipid solubility. This compound likely exhibits balanced solubility, suitable for biphasic reactions.

Stability Considerations :

  • Thiols are prone to oxidation (forming disulfides), whereas sulfonamides resist degradation . This limits the target compound’s shelf life compared to sulfonyl analogs.

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